molecular formula C11H18O3 B6160363 ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate CAS No. 1520602-41-8

ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate

Cat. No.: B6160363
CAS No.: 1520602-41-8
M. Wt: 198.3
InChI Key:
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Description

This compound has gained scientific interest due to its unique physical and chemical properties, including its high reactivity, stability, and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl cyclopropanecarboxylate with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher efficiency and scalability. The use of automated systems and advanced purification techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, leading to ring-opening and formation of different products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including drug discovery and development.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s high reactivity allows it to form covalent bonds with nucleophiles, leading to various biological and chemical effects. The cyclopropane ring’s strain energy contributes to its reactivity, making it a valuable tool in chemical synthesis and biological studies.

Comparison with Similar Compounds

Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:

    Ethyl cyclopropanecarboxylate: Lacks the 2,2-dimethylpropanoyl group, resulting in different reactivity and applications.

    1-Aminocyclopropane-1-carboxylate: Used in plant biology for its role in ethylene biosynthesis.

    Cyclopropylamine: Contains an amine group, leading to different chemical and biological properties .

Properties

CAS No.

1520602-41-8

Molecular Formula

C11H18O3

Molecular Weight

198.3

Purity

95

Origin of Product

United States

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